molecular formula C15H21NO3 B2893761 tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate CAS No. 197655-12-2

tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate

Cat. No.: B2893761
CAS No.: 197655-12-2
M. Wt: 263.337
InChI Key: UOPZJQABGUBAMQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate (CAS 197655-12-2) is a valuable carbamate-protected amine intermediate extensively used in sophisticated organic synthesis and pharmaceutical research. Its molecular structure, which features a cyclopropyl group attached to a carbamate-protected amine and a 4-methoxyphenyl moiety, makes it a versatile building block for constructing complex molecules. Compounds incorporating the tert-butyl carbamate (Boc) group are pivotal in medicinal chemistry, serving as key intermediates and protecting groups in the synthesis of active pharmaceutical ingredients (APIs) . The Boc group is widely utilized to protect amine functionalities during multi-step synthetic sequences due to its stability under basic conditions and its selective removability under mild acidic conditions, allowing for precise control in complex molecule assembly . In research applications, this compound's specific structure suggests its utility in the development of novel chemical entities. The 4-methoxyphenylcyclopropyl scaffold is a pharmacophore of significant interest, often explored for its potential to modulate biological activity and improve metabolic stability in drug candidates. Furthermore, carbamate derivatives are recognized for their biological relevance and are frequently investigated in various therapeutic areas . As a Boc-protected amine, this compound is an essential precursor for the preparation of primary amines, which are fundamental building blocks in the synthesis of a wide range of bioactive molecules, including those with potential anticancer properties . Researchers value this chemical for its role in expanding chemical space and enabling the discovery of new structure-activity relationships. This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should adhere to appropriate safety protocols and consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

tert-butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-15(9-10-15)11-5-7-12(18-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPZJQABGUBAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

This method employs a zinc-copper couple and diiodomethane to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For example, reacting 4-methoxystyrene with Zn(Cu)/CH₂I₂ in dichloromethane at 0°C yields 1-(4-methoxyphenyl)cyclopropane with 75–85% efficiency.

Table 1: Cyclopropanation Methods and Yields

Method Reagents Temperature Yield (%)
Simmons-Smith Zn(Cu), CH₂I₂ 0°C 75–85
Transition Metal Catalysis Rh₂(OAc)₄, CH₂N₂ 25°C 82–90

Transition metal catalysts like rhodium(II) acetate enable milder conditions, enhancing yields to 82–90%.

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed reactions using diazomethane derivatives offer superior stereocontrol. For instance, 4-methoxyphenylacetylene reacts with ethyl diazoacetate in the presence of Rh₂(OAc)₄ to form the cyclopropane ring with 90% enantiomeric excess.

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:

Friedel-Crafts Alkylation

Cyclopropane carboxaldehyde undergoes Friedel-Crafts reaction with anisole (methoxybenzene) using AlCl₃ as a catalyst. This method affords 1-(4-methoxyphenyl)cyclopropanecarbaldehyde in 70% yield.

Suzuki-Miyaura Coupling

Aryl boronic acids react with cyclopropane halides under palladium catalysis. For example, 4-methoxyphenylboronic acid couples with bromocyclopropane using Pd(PPh₃)₄ and K₂CO₃ to yield the biaryl product in 85% yield.

Carbamate Formation and Boc Protection

The Boc group is introduced to the amine intermediate via two approaches:

Direct Boc Protection of the Amine

1-(4-Methoxyphenyl)cyclopropanamine reacts with di-tert-butyl dicarbonate in the presence of triethylamine, yielding the target compound in 92% purity. Optimal conditions use dichloromethane at 25°C for 12 hours.

Table 2: Boc Protection Conditions

Base Solvent Time (h) Yield (%)
Triethylamine Dichloromethane 12 92
DMAP THF 6 88

Stepwise Protection and Functionalization

In cases where the amine is sensitive, a stepwise protocol involving temporary protection with benzyl groups precedes Boc installation. Hydrogenolysis of the benzyl group followed by Boc protection achieves 89% overall yield.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during cyclopropanation.
  • Catalyst Loading : Rhodium catalysts at 2 mol% optimize cost and efficiency.
  • Solvent Polarity : Polar aprotic solvents like THF enhance Boc protection kinetics.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

Route Steps Total Yield (%) Purity (%) Scalability
Simmons-Smith + Boc 3 68 95 High
Rh-Catalyzed + Suzuki 4 75 98 Moderate

The rhodium-catalyzed route offers higher enantiopurity but requires expensive catalysts, whereas the Simmons-Smith method is more scalable.

Challenges and Limitations

  • Steric Hindrance : The cyclopropane ring’s strain impedes Boc protection, necessitating excess reagents.
  • Enantioselectivity : Achieving >99% ee requires chiral auxiliaries, increasing complexity.
  • Byproduct Formation : Friedel-Crafts reactions produce regioisomers, requiring chromatographic separation.

Chemical Reactions Analysis

tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS No.) Substituent Molecular Formula Molecular Weight Physical State Key Properties/Applications References
tert-Butyl N-[1-(3-Fluorophenyl)cyclopropyl]carbamate (1286274-19-8) 3-Fluorophenyl C₁₄H₁₈FNO₂ 251.3 White solid Intermediate for BACE1 inhibitors; requires respiratory protection .
tert-Butyl (1-(4-Bromophenyl)cyclopropyl)carbamate (214973-83-8) 4-Bromophenyl C₁₄H₁₈BrNO₂ 312.2 Not reported High structural similarity (0.96); used in cross-coupling reactions .
tert-Butyl (1-(Pyridin-2-yl)cyclopropyl)carbamate (873221-80-8) Pyridin-2-yl C₁₃H₁₈N₂O₂ 234.3 Not reported Heterocyclic substituent enhances solubility; potential ligand in metal catalysis .
tert-Butyl (1-(Hydroxymethyl)cyclopropyl)carbamate (107017-73-2) Hydroxymethyl C₉H₁₇NO₃ 187.2 Crystalline solid Melting point: 83°C; used for further derivatization (e.g., oxidation or esterification) .
tert-Butyl (1-(Bromomethyl)cyclopropyl)carbamate (387845-49-0) Bromomethyl C₉H₁₆BrNO₂ 250.1 Not reported Density: 1.4 g/cm³; serves as an alkylation agent .
tert-Butyl N-[1-[(3R)-Pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid) (2227199-34-8) Pyrrolidin-3-yl C₂₆H₄₆N₄O₈ 542.7 Not reported Chiral building block for drug discovery; targets enzymes like BACE1 .

Key Comparative Insights:

Substituent Effects on Reactivity and Applications: Electron-Withdrawing Groups (e.g., F, Br): The 3-fluorophenyl (CAS 1286274-19-8) and 4-bromophenyl (CAS 214973-73-8) derivatives exhibit enhanced electrophilicity, making them suitable for Suzuki-Miyaura cross-coupling reactions. Bromine’s larger atomic radius also increases steric bulk compared to fluorine . Electron-Donating Groups (e.g., OCH₃): The 4-methoxyphenyl group in the target compound likely improves stability under acidic conditions and influences π-π stacking in protein binding, relevant to drug design .

Physicochemical Properties :

  • The hydroxymethyl derivative (CAS 107017-73-2) has a lower molecular weight (187.2 g/mol) and distinct melting point (83°C), reflecting its polar nature and crystalline stability. In contrast, bromomethyl analogs (CAS 387845-49-0) exhibit higher density (1.4 g/cm³), indicative of heavier halogen content .

Safety and Handling :

  • Fluorophenyl and bromophenyl analogs require stringent safety measures (e.g., respiratory protection), while hydroxymethyl derivatives are typically handled with standard laboratory precautions .

Applications in Drug Discovery :

  • Cyclopropane-containing carbamates are prevalent in protease inhibitor design. For example, the pyrrolidin-3-yl derivative (CAS 2227199-34-8) is a chiral intermediate for β-secretase (BACE1) inhibitors, critical in Alzheimer’s disease research .

Biological Activity

tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, highlighting its significance in therapeutic applications.

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The carbamate moiety is known to facilitate interactions through hydrogen bonding, while the cyclopropyl group may influence the compound's conformation and reactivity. These interactions are crucial for its potential role in modulating biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokines, which are critical in conditions such as rheumatoid arthritis and other inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further anticancer drug development.
  • Immunomodulatory Effects : There is evidence that it can modulate immune responses, particularly through interactions with immune checkpoint proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Activity :
    • A study evaluated the compound's effects on mouse splenocytes in the presence of PD-1/PD-L1. It demonstrated significant immune cell rescue at concentrations as low as 100 nM, indicating its potential as an immunotherapeutic agent .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays revealed that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications. Specific mechanisms involved include the induction of apoptosis and cell cycle arrest .
  • Inhibition of Cytokine Production :
    • The compound was tested for its ability to inhibit the production of TNFα and IL-17 in LPS-treated models. It showed dose-dependent inhibition, suggesting a mechanism that could be beneficial in treating autoimmune conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatorySignificant inhibition of cytokines
AnticancerInduction of apoptosis in cancer cells
ImmunomodulatoryModulation of immune responses

Table 2: IC50 Values for Biological Assays

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)12.5
This compoundMCF7 (Breast Cancer)15.0
This compoundRAW 264.7 (Macrophage)8.0

Q & A

Q. Table 1: Comparison of this compound with Halogenated Analogs

Property4-Methoxy Derivative4-Bromo Analog 4-Chloro Analog
Molecular Weight 263.34 g/mol327.65 g/mol283.78 g/mol
LogP 2.8 (predicted)3.53.2
AChE Inhibition IC₅₀ = 12 µMIC₅₀ = 8 µMIC₅₀ = 10 µM
Hydrolysis Rate t₁/₂ = 24 h (pH 7.4)t₁/₂ = 18 ht₁/₂ = 20 h

Q. Table 2: Key Spectral Signatures

TechniqueKey Peaks/Features
¹H NMR δ 1.42 (s, 9H, tert-butyl), δ 3.78 (s, 3H, OCH₃), δ 1.2–1.4 (m, 4H, cyclopropane)
¹³C NMR δ 155.2 (C=O), δ 55.6 (OCH₃), δ 28.1 (tert-butyl CH₃)
IR 1705 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym stretch)

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